Fosphenytoin sodium is a water-soluble prodrug of phenytoin, designed for parenteral administration. [] It serves as a delivery system to achieve therapeutic phenytoin concentrations more rapidly and safely than traditional phenytoin formulations. [] Fosphenytoin has no intrinsic pharmacological activity before its conversion to phenytoin. [] It is primarily used in research settings to investigate its chemical properties, conversion mechanisms, and interaction with biological systems.
Future Directions
Optimized Dosing Strategies: Investigating the optimal dosing strategies for fosphenytoin in specific populations, such as obese patients or patients with renal insufficiency, to maximize efficacy and minimize the risk of adverse events. [, ]
Alternative Administration Routes: Exploring the feasibility and effectiveness of alternative administration routes, such as intraosseous administration, to expand its clinical applications. []
Novel Formulation Development: Developing novel fosphenytoin formulations with enhanced stability, solubility, or pharmacokinetic profiles to improve its practicality and therapeutic potential. []
Related Compounds
Phenytoin
Compound Description: Phenytoin (5,5-diphenylhydantoin) is a commonly used anticonvulsant drug primarily used to control seizures []. It is a hydrophobic molecule with limited water solubility [, , , ].
Relevance: Phenytoin is the active metabolite of fosphenytoin. Fosphenytoin, a phosphate ester prodrug of phenytoin, is converted to phenytoin in vivo by enzymatic hydrolysis [, , , , , , , , , ]. This conversion allows for improved water solubility and bioavailability of phenytoin, overcoming the limitations associated with direct administration of phenytoin [, , , ].
(SBE)₇m-β-CD
Compound Description: (SBE)₇m-β-CD (sulfobutylether-β-cyclodextrin) is a parenterally safe cyclodextrin derivative known for its ability to form inclusion complexes with various drug molecules, enhancing their solubility [, ].
Relevance: Research indicates that (SBE)₇m-β-CD can effectively solubilize phenytoin, the primary degradation product of fosphenytoin, by forming inclusion complexes [, ]. This complexation prevents phenytoin precipitation in fosphenytoin formulations, potentially increasing the shelf life of the drug [, ]. While fosphenytoin can also form inclusion complexes with (SBE)₇m-β-CD, the binding affinity is lower than that of phenytoin [].
Carbamazepine
Compound Description: Carbamazepine is an anticonvulsant drug commonly used in the treatment of epilepsy and neuropathic pain [, ].
Relevance: Carbamazepine binds to human serum proteins, but high concentrations of carbamazepine do not affect the binding of fosphenytoin to serum proteins []. This suggests a low risk of pharmacokinetic interactions between fosphenytoin and carbamazepine related to protein binding displacement.
Diazepam
Compound Description: Diazepam is a benzodiazepine medication known for its anticonvulsant, anxiolytic, and muscle relaxant properties [, ].
Relevance: Diazepam is often used as a first-line treatment for status epilepticus. When administered in combination with fosphenytoin, a higher dose of fosphenytoin (32 mg/kg) as a pretreatment was found to reduce the time for seizure control compared to a lower dose (18 mg/kg) []. This suggests a potential synergistic effect between diazepam and fosphenytoin in controlling seizures.
Lorazepam
Compound Description: Lorazepam is a benzodiazepine drug with sedative, anxiolytic, and anticonvulsant properties [, ].
Relevance: Lorazepam, similar to diazepam, is commonly used as a first-line treatment for status epilepticus. Studies have shown that fosphenytoin and lorazepam are chemically compatible and stable when mixed in a Y-site for intravenous administration []. This compatibility facilitates the simultaneous administration of these drugs for the treatment of status epilepticus when clinically necessary.
Midazolam
Compound Description: Midazolam is a short-acting benzodiazepine with sedative, anxiolytic, amnestic, and anticonvulsant effects [].
Valproic Acid
Compound Description: Valproic acid is an anticonvulsant drug used to treat various types of seizures [, ].
Phenobarbital
Compound Description: Phenobarbital is a barbiturate drug primarily used as an anticonvulsant for the management of seizures [, ].
Relevance: Similar to valproic acid, high concentrations of phenobarbital can slightly increase the free fraction of fosphenytoin in serum []. This interaction could potentially lead to altered clearance and therapeutic effects of fosphenytoin, highlighting the importance of monitoring when these drugs are co-administered.
Levetiracetam
Compound Description: Levetiracetam is a newer anticonvulsant drug used to treat epilepsy [, , , , ].
Relevance: Levetiracetam is increasingly being used as an alternative second-line treatment option for status epilepticus, especially in cases where benzodiazepines have failed [, , , , ]. Clinical trials have compared the efficacy and safety of levetiracetam to fosphenytoin in the treatment of status epilepticus [, , , , ]. While the findings show comparable efficacy in controlling seizures and similar safety profiles, fosphenytoin demonstrated faster seizure termination compared to levetiracetam in some studies [].
Hippuric Acid
Compound Description: Hippuric acid is a carboxylic acid produced by the metabolism of aromatic compounds, often found elevated in uremia [].
Relevance: While hippuric acid is known to displace phenytoin from protein binding sites, it does not affect the protein binding of fosphenytoin []. This suggests that uremic toxins like hippuric acid do not significantly impact fosphenytoin pharmacokinetics.
Indoxyl Sulfate
Compound Description: Indoxyl sulfate is a uremic toxin derived from tryptophan metabolism, often elevated in patients with chronic kidney disease [].
Relevance: Similar to hippuric acid, indoxyl sulfate can displace phenytoin from protein binding sites, but it does not affect the binding of fosphenytoin to plasma proteins []. This suggests that the presence of indoxyl sulfate in uremic patients might not significantly impact fosphenytoin pharmacokinetics.
Source and Classification
Fosphenytoin is classified as an antiepileptic drug. It is synthesized from phenytoin, which is a well-established medication used for seizure control. The compound is commercially available under various brand names, including Cerebyx, and is typically administered in clinical settings for acute seizure management.
Synthesis Analysis
Methods and Technical Details
The synthesis of fosphenytoin involves several key steps:
Initial Reaction: Phenytoin is reacted with formaldehyde to produce 3-methylol-phenytoin.
Phosphorylation: This intermediate undergoes a reaction with phosphorus oxychloride in the presence of a basic catalyst, followed by the addition of 3-methylol-phenytoin.
Crystallization: The crude product is dissolved in water and treated with a water-miscible organic solvent to crystallize the final product.
This method has been refined to reduce costs and safety hazards associated with heavy metal residues from previous synthesis techniques.
Molecular Structure Analysis
Fosphenytoin's molecular structure can be described as a complex arrangement involving a diphenyl hydantoin backbone modified by phosphate groups. Its chemical formula is C18H20N2O4P, and it features multiple functional groups that contribute to its pharmacological properties.
Structural Data
Molecular Weight: Approximately 358.34 g/mol
Chemical Structure: The compound contains a hydantoin ring structure with additional substituents that enhance its solubility and bioavailability compared to phenytoin.
Chemical Reactions Analysis
Fosphenytoin undergoes hydrolysis in vivo, where it is rapidly converted to phenytoin through enzymatic action by phosphatases. The conversion half-life ranges from approximately 8 to 15 minutes in human subjects, indicating a swift metabolic process that allows for effective therapeutic action.
This reaction pathway highlights the transformation of fosphenytoin into its active form, phenytoin, which exerts its antiepileptic effects.
Mechanism of Action
Fosphenytoin acts primarily by stabilizing neuronal membranes and decreasing excitability through modulation of voltage-gated sodium channels. Once converted to phenytoin, it inhibits repetitive firing of action potentials in neurons, effectively controlling seizure activity.
Process and Data
Conversion Process: After administration, fosphenytoin is metabolized into phenytoin within minutes.
Pharmacokinetics: Following intravenous administration at doses of 15 to 20 mg per kilogram, the free plasma concentration of phenytoin reaches therapeutic levels comparable to those achieved with direct phenytoin administration.
Physical and Chemical Properties Analysis
Physical Properties
State: Solid
Solubility: Water solubility is approximately 0.145 mg/mL.
Melting Point: Not explicitly stated but inferred to be stable under standard conditions.
Chemical Properties
pKa Values: Strongest acidic pKa around 1.46.
LogP (Octanol-Water Partition Coefficient): Approximately 1.08, indicating moderate lipophilicity.
Protein Binding: Extensive binding (95-99%) to human plasma proteins, primarily albumin.
These properties contribute significantly to its pharmacokinetics and therapeutic effectiveness.
Applications
Fosphenytoin is primarily utilized in clinical settings for:
Management of Seizures: Effective in treating status epilepticus and other seizure disorders.
Pharmaceutical Research: Used as a model compound for studying prodrug mechanisms and pharmacokinetics due to its unique conversion characteristics.
Mol wt: 406.24. White crystals as the dihydrate from water-ethanol-acetone, mp 220 °C (softens). pH of a saturated aqueous solution: approx 9. Solubility at 25 °C (mg/mL): 142 in water /Disodium salt/ 1.45e-01 g/L
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.